molecular formula C12H14N2O2S B1402794 N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamide CAS No. 1380571-56-1

N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1402794
CAS RN: 1380571-56-1
M. Wt: 250.32 g/mol
InChI Key: FJMRFTZVYPKYRO-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamide, also known as N-benzothiazolyl-2,2-dimethyl-propionamide, is a synthetic compound that has been used in a wide range of scientific research applications. It has been used for its ability to bind to various proteins and enzymes, as well as its ability to inhibit certain metabolic pathways. This compound has been studied for its biochemical and physiological effects, its synthesis method, and its potential applications in laboratory experiments.

Scientific Research Applications

N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamideolyl-2,2-dimethyl-propionamide has been used in a wide range of scientific research applications. It has been used to study the binding of various proteins and enzymes, as well as to study the inhibition of certain metabolic pathways. It has also been used to study the effects of certain drugs on the body, as well as to study the effects of certain environmental pollutants on the body.

Mechanism Of Action

N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamideolyl-2,2-dimethyl-propionamide has been shown to bind to certain proteins and enzymes, as well as to inhibit certain metabolic pathways. The mechanism of action of this compound is not yet fully understood, but it is believed that it binds to certain proteins and enzymes in a manner that prevents them from functioning properly. This binding can cause the proteins and enzymes to become inactive or to cease functioning altogether.
Biochemical and Physiological Effects
N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamideolyl-2,2-dimethyl-propionamide has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and proteins, as well as to inhibit the metabolism of certain compounds. It has also been shown to have an anti-inflammatory effect, as well as to reduce the formation of certain types of cancer cells. Additionally, it has been shown to reduce the levels of certain hormones, such as testosterone and estrogen.

Advantages And Limitations For Lab Experiments

The use of N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamideolyl-2,2-dimethyl-propionamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has a low potential for adverse side effects. However, it has a limited solubility in water, and it is not suitable for use in certain types of experiments.

Future Directions

The potential applications of N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamideolyl-2,2-dimethyl-propionamide are still being explored. Future research could focus on its use in drug development, as a potential therapeutic agent for certain diseases, or as a potential pesticide or herbicide. Additionally, further research could focus on its ability to bind to certain proteins and enzymes, as well as its ability to inhibit certain metabolic pathways. Finally, further research could focus on its potential as an anti-inflammatory agent or as an agent for reducing the formation of certain types of cancer cells.

properties

IUPAC Name

N-(4-hydroxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)10(16)14-11-13-9-7(15)5-4-6-8(9)17-11/h4-6,15H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMRFTZVYPKYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Hydroxy-benzothiazol-2-yl)-2,2-dimethyl-propionamide

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